

# A Technical Guide to the Pharmacogenomics of Cabotegravir Metabolism and Clinical Response

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, Scientists, and Drug Development Professionals

### **Executive Summary**

Cabotegravir (CAB) is a potent integrase strand transfer inhibitor (INSTI) approved for both the treatment and prevention of HIV-1 infection. It is available as a daily oral tablet and a long-acting injectable (LAI) formulation administered monthly or every two months. The metabolism of cabotegravir is primarily mediated by the polymorphic enzyme Uridine 5'-diphosphoglucuronosyltransferase 1A1 (UGT1A1). Genetic variations in the UGT1A1 gene have been shown to significantly influence cabotegravir pharmacokinetics, leading to inter-individual variability in drug exposure. This guide provides an in-depth analysis of the pharmacogenomic factors affecting cabotegravir metabolism, summarizes the quantitative impact of key genetic variants, details relevant experimental methodologies, and explores the implications for clinical response.

### Cabotegravir Metabolism Pathway

Cabotegravir is predominantly cleared from the body through hepatic metabolism, with a minor role for renal excretion. Unlike many other antiretrovirals, it is not a significant substrate, inhibitor, or inducer of the cytochrome P450 (CYP) enzyme system, which gives it a favorable drug-drug interaction profile.

The primary metabolic pathway is glucuronidation, a Phase II metabolic reaction. This process is mainly carried out by the enzyme UGT1A1, with a smaller contribution from UGT1A9. This



conjugation reaction converts cabotegravir into an inactive, more water-soluble ether glucuronide metabolite (M1), which is then eliminated. The majority of an oral cabotegravir dose is excreted in the feces as unchanged drug, with both the parent drug and its glucuronide metabolite found in bile, suggesting potential enterohepatic recirculation.



Click to download full resolution via product page

**Figure 1:** Primary metabolic pathway of cabotegravir in the liver.

## Pharmacogenomics of UGT1A1 and Cabotegravir Exposure

The UGT1A1 gene is highly polymorphic, with several known variants leading to reduced or deficient enzyme activity. These genetic variations can significantly alter the metabolism of UGT1A1 substrates, including cabotegravir.

Studies have investigated the impact of reduced-function alleles, such as UGT1A16, *UGT1A128*, and UGT1A1\*37, on cabotegravir pharmacokinetics. Individuals carrying these alleles, who are predicted to have low UGT1A1 enzyme activity, exhibit moderately increased plasma concentrations of cabotegravir compared to those with normal UGT1A1 function.

Statistically significant associations have been observed between UGT1A1 genotype and cabotegravir pharmacokinetic parameters for both oral and LAI formulations. For oral administration, individuals with low predicted UGT1A1 activity showed increases in exposure ranging from 28% to 50%. For the LAI formulation, the increases were more modest, ranging from 16% to 24%. While these increases are statistically significant, they are not considered



clinically relevant, and no dose adjustment based on UGT1A1 genotype is currently recommended. A notable associated finding is a higher incidence of asymptomatic hyperbilirubinemia (elevated total bilirubin) in individuals with reduced UGT1A1 function, without corresponding elevations in alanine aminotransferase (ALT), indicating no increased risk of drug-induced liver injury.

### Data Presentation: UGT1A1 Genotype and Cabotegravir Pharmacokinetics

The following table summarizes the quantitative impact of genetically predicted low UGT1A1 activity on steady-state cabotegravir pharmacokinetic parameters.



| Formulation                                                | Pharmacokinet<br>ic Parameter | Fold-Increase<br>(Low vs.<br>Normal<br>UGT1A1<br>Activity) | p-value | Reference |
|------------------------------------------------------------|-------------------------------|------------------------------------------------------------|---------|-----------|
| Oral (30 mg/day)                                           | Cmax (Maximum Concentration)  | 1.28                                                       | < 0.05  |           |
| AUCtau (Area<br>Under the Curve)                           | 1.41                          | < 0.05                                                     |         |           |
| Ctau (Trough Concentration)                                | 1.50                          | < 0.05                                                     | _       |           |
| Long-Acting<br>Injectable                                  | Cmax                          | 1.18                                                       | < 0.05  |           |
| AUCtau                                                     | 1.16                          | < 0.05                                                     |         |           |
| Ctau (at 48<br>weeks)                                      | 1.24                          | < 0.05                                                     | _       |           |
| Table 1: Effect of Reduced UGT1A1 Function on Cabotegravir |                               |                                                            | _       |           |
| Pharmacokinetic Parameters.                                |                               |                                                            |         |           |

### Other Genetic Factors in Cabotegravir Pharmacokinetics

While UGT1A1 is the most well-characterized genetic factor, preliminary studies have explored the influence of other genes involved in drug metabolism and transport. A study involving 177 patients on long-acting cabotegravir and rilpivirine identified several potential associations between genetic variants and drug concentrations at various time points.



These findings suggest that transporters like ABCB1 (P-glycoprotein) and ABCG2 (Breast Cancer Resistance Protein), as well as other metabolizing enzymes like CYP2C19, may play a role in the inter-individual variability of cabotegravir exposure. However, these results are preliminary and require further validation in larger cohorts.

#### **Data Presentation: Other Potential Genetic Associations**

The table below summarizes exploratory findings linking other genetic variants to cabotegravir pharmacokinetic parameters.



| Gene (Variant)                                                                 | Time Point | Associated Pharmacokinet                               | p-value | Reference |
|--------------------------------------------------------------------------------|------------|--------------------------------------------------------|---------|-----------|
| ABCB1 1236<br>CT/TT                                                            | 1 Month    | Intracellular Cabotegravir Levels                      | 0.047   |           |
| CYP2C19*2 AA                                                                   | 3 Months   | Ratio of<br>Cabotegravir<br>(Intracellular/Plas<br>ma) | 0.025   |           |
| UGT1A1 (variant not specified)                                                 | 3 Months   | Ratio of<br>Cabotegravir<br>(Intracellular/Plas<br>ma) | 0.009   |           |
| ABCG2 421<br>CA/AA                                                             | 5 Months   | Ratio of<br>Cabotegravir<br>(Intracellular/Plas<br>ma) | 0.020   |           |
| UGT1A1 (variant not specified)                                                 | 5 Months   | Plasma<br>Cabotegravir<br>Levels                       | 0.010   |           |
| CYP2C19<br>GA/AA                                                               | 11 Months  | Plasma<br>Cabotegravir<br>Levels                       | 0.006   |           |
| Table 2: Exploratory Genetic Associations with Cabotegravir Pharmacokinetic s. |            |                                                        |         |           |



## Pharmacogenomics and Cabotegravir Clinical Response

The clinical response to cabotegravir is primarily determined by viral factors rather than host genetics. The main predictors of virologic failure are the presence of baseline integrase resistance-associated mutations (RAMs) and certain HIV-1 subtypes (e.g., A1/A6), which may have a reduced susceptibility to the drug.

While host genetic factors like UGT1A1 status clearly affect drug exposure, a direct link to treatment efficacy or failure has not been established. The modest increase in cabotegravir concentrations in poor metabolizers is not associated with improved efficacy or a higher rate of adverse events. Therefore, the current focus for personalizing cabotegravir therapy remains on viral genotypic screening for resistance rather than host pharmacogenomic testing.





Click to download full resolution via product page

Figure 2: Logical relationship from UGT1A1 genotype to pharmacokinetic outcome.

## Key Experimental Protocols Pharmacokinetic Analysis via LC-MS/MS

- Objective: To quantify cabotegravir concentrations in plasma.
- Methodology:
  - Sample Preparation: Collect whole blood samples in K2EDTA tubes. Centrifuge at 1500 x
     g for 10 minutes to separate plasma. Store plasma at -80°C until analysis.



- Extraction: Perform protein precipitation by adding a volume of acetonitrile (containing an internal standard, e.g., a stable isotope-labeled cabotegravir) to a plasma aliquot. Vortex and centrifuge to pellet precipitated proteins.
- Analysis: Inject the supernatant onto a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
- Chromatography: Use a C18 reverse-phase column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate cabotegravir from other plasma components.
- Detection: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for cabotegravir and the internal standard to ensure specificity and accurate quantification.
- Quantification: Generate a standard curve using calibrators of known concentrations to calculate the concentration of cabotegravir in the unknown samples.

#### **Genotyping of UGT1A1 and Other Variants**

- Objective: To identify specific single nucleotide polymorphisms (SNPs) or other variants in genes of interest.
- Methodology (Real-Time PCR):
  - DNA Extraction: Isolate genomic DNA from whole blood or peripheral blood mononuclear cells (PBMCs) using a commercially available kit (e.g., Qiagen DNeasy Blood & Tissue Kit).
  - Assay Preparation: Use pre-designed and validated TaqMan SNP Genotyping Assays for the specific variants of interest (e.g., for UGT1A128, CYP2C192, ABCB1 c.3435C>T).
  - Real-Time PCR: Perform the PCR reaction on a real-time PCR instrument. The assay uses two allele-specific probes with different fluorescent reporter dyes.
  - Data Analysis: Following amplification, the instrument measures the fluorescence from each dye. The resulting allelic discrimination plot clusters samples into one of three



groups: homozygous for allele 1, homozygous for allele 2, or heterozygous.



Click to download full resolution via product page

**Figure 3:** Standard experimental workflow for a pharmacogenomic study.

#### **Conclusion and Future Directions**

The pharmacogenomics of cabotegravir are dominated by the influence of UGT1A1 gene variants. Polymorphisms that reduce UGT1A1 enzyme function lead to a statistically significant but clinically modest increase in cabotegravir exposure for both oral and long-acting injectable formulations. Current evidence does not support dose adjustments based on UGT1A1 status. The clinical response to cabotegravir is more closely linked to viral genetics, specifically preexisting integrase resistance mutations.

Future research should aim to validate the preliminary findings related to drug transporter genes (ABCB1, ABCG2) and other metabolic enzymes (CYP2C19) in larger, more diverse



patient populations. A deeper understanding of the interplay between multiple genetic factors and their combined effect on cabotegravir pharmacokinetics could pave the way for more personalized dosing strategies, particularly in special populations or in cases of unexplained suboptimal drug exposure.

 To cite this document: BenchChem. [A Technical Guide to the Pharmacogenomics of Cabotegravir Metabolism and Clinical Response]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8818010#pharmacogenomics-of-cabotegravir-metabolism-and-response]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com